molecular formula C25H31N3O4 B12030723 4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12030723
M. Wt: 437.5 g/mol
InChI Key: AJSGWLKXZXBYNB-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic pyrrol-2-one derivative characterized by a 4-butoxy-3-methylbenzoyl moiety at position 4, a 3-pyridinyl group at position 5, and a 2-(dimethylamino)ethyl substituent at position 1 of the pyrrol-2-one core.

Properties

Molecular Formula

C25H31N3O4

Molecular Weight

437.5 g/mol

IUPAC Name

(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C25H31N3O4/c1-5-6-14-32-20-10-9-18(15-17(20)2)23(29)21-22(19-8-7-11-26-16-19)28(13-12-27(3)4)25(31)24(21)30/h7-11,15-16,22,29H,5-6,12-14H2,1-4H3/b23-21+

InChI Key

AJSGWLKXZXBYNB-XTQSDGFTSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CN=CC=C3)/O)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CN=CC=C3)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the butoxy, methylbenzoyl, dimethylaminoethyl, hydroxy, and pyridinyl groups. Each step involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of flow microreactors, for example, can enhance the efficiency and versatility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would produce an alcohol.

Scientific Research Applications

4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound shares a pyrrol-2-one scaffold with multiple analogs synthesized in recent studies. Key structural variations among these derivatives include:

  • Aroyl substituents (e.g., 4-methyl, 4-trifluoromethoxy, 4-butoxy-3-methyl).
  • Position 5 aryl/heteroaryl groups (e.g., 4-ethylphenyl, 4-tert-butylphenyl, 3-pyridinyl).
  • N-substituents (e.g., 2-hydroxypropyl, 2-(dimethylamino)ethyl, morpholinylpropyl).

These modifications significantly influence physicochemical properties such as melting points, solubility, and synthetic yields (Table 1). For example:

  • Bulky substituents like 4-tert-butylphenyl (Compound 20) correlate with higher melting points (263–265°C), likely due to enhanced crystal packing .
  • Electron-withdrawing groups (e.g., 4-trifluoromethoxy in Compound 23) reduce yields (32%) compared to electron-donating substituents .
  • The 2-(dimethylamino)ethyl group in the target compound may improve aqueous solubility relative to analogs with hydrophobic N-substituents (e.g., pyridinylmethyl in ) .

Bioactivity Trends

While direct bioactivity data for the target compound are unavailable, structurally related pyrrol-2-one and pyrrolidinone derivatives exhibit antifungal and antimicrobial properties:

  • Compounds 13, 14, and 17 (pyrrolidinone derivatives) showed MIC values of 64–256 μg/mL against Colletotrichum musae .
  • The 3-pyridinyl group in the target compound may enhance binding to microbial targets, as pyridine-containing analogs are frequently associated with bioactivity .

Table 1: Comparative Analysis of Pyrrol-2-one Derivatives

Compound ID Aroyl Group Position 5 Substituent N-Substituent Molecular Formula Yield (%) Melting Point (°C) Bioactivity (MIC, μg/mL)
18 4-methylbenzoyl 4-ethylphenyl 2-hydroxypropyl C23H26NO4 5 243–245 Not reported
20 4-methylbenzoyl 4-tert-butylphenyl 2-hydroxypropyl C25H30NO4 62 263–265 Not reported
23 4-methylbenzoyl 4-trifluoromethoxyphenyl 2-hydroxypropyl C22H21F3NO5 32 246–248 Not reported
38 3-methylbenzoyl 4-isopropylphenyl 2-hydroxypropyl C24H28NO4 17 221–223 Not reported
41 2-ethoxybenzoyl 4-isopropylphenyl 2-hydroxypropyl C25H30NO5 44 128–130 Not reported
4-butoxy-3-methylbenzoyl 4-ethylphenyl 3-pyridinylmethyl C30H32N2O4 Not reported Not reported Not reported
4-butoxy-3-methylbenzoyl 3-ethoxy-4-hydroxyphenyl 3-morpholinylpropyl C30H37N2O7 Not reported Not reported Not reported
Target Compound 4-butoxy-3-methylbenzoyl 3-pyridinyl 2-(dimethylamino)ethyl Not reported* Not reported Not reported Not reported

Key Research Findings

Dimethylaminoethyl substituents may improve solubility and bioavailability compared to hydroxylated analogs .

Antifungal Potential: Pyrrol-2-one derivatives with 4-methylbenzoyl and 4-tert-butylphenyl groups (Compounds 18, 20) were prioritized for antifungal screening, though specific data remain unpublished .

Synthetic Challenges :

  • Low yields (e.g., 5% for Compound 18) highlight the sensitivity of pyrrol-2-one synthesis to steric hindrance and electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.